Ethyl 8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound with a molecular weight of 319.11 g/mol . It is part of the imidazo[1,2-a]pyridine family, which is known for its valuable applications in organic synthesis and pharmaceutical chemistry . This compound is characterized by the presence of bromine, difluoromethyl, and ethyl ester functional groups, making it a versatile intermediate in various chemical reactions.
Mechanism of Action
Target of Action
Compounds with an imidazo[1,2-a]pyridine-3-carboxylate core have been synthesized and screened for their anti-proliferative activity againstS. pneumoniae .
Mode of Action
It is known that imidazo[1,2-a]pyridine compounds can interact with bacterial targets to exert anti-bacterial effects .
Biochemical Pathways
Imidazo[1,2-a]pyridine compounds have been associated with anti-bacterial action againstS. pneumoniae .
Result of Action
Compounds with a similar imidazo[1,2-a]pyridine-3-carboxylate core have shown anti-bacterial action againstS. pneumoniae .
Preparation Methods
The synthesis of ethyl 8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the imidazo[1,2-a]pyridine core.
Difluoromethylation: The difluoromethyl group is introduced using difluoromethylating agents like difluoromethyl iodide or difluoromethyl sulfone.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Ethyl 8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine or difluoromethyl groups.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Ethyl 8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
- Ethyl 6-bromo-2-(phenylthio)methylimidazo[1,2-a]pyridine-3-carboxylate
- Ethyl 8-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The presence of the difluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability .
Properties
IUPAC Name |
ethyl 8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF2N2O2/c1-2-18-11(17)8-7(9(13)14)15-10-6(12)4-3-5-16(8)10/h3-5,9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKWCJAWLWAVKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC=C2Br)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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